molecular formula C24H20BrNO5 B4748500 (4E)-4-[[5-bromo-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

(4E)-4-[[5-bromo-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

Cat. No.: B4748500
M. Wt: 482.3 g/mol
InChI Key: GWSDRKOOTQRQQX-HMMYKYKNSA-N
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Description

The compound “(4E)-4-[[5-bromo-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one” is a complex organic molecule that features multiple functional groups, including a bromine atom, a furan ring, and an oxazole ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name

(4E)-4-[[5-bromo-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO5/c1-16-5-2-6-19(13-16)28-11-4-12-29-21-9-8-18(25)14-17(21)15-20-24(27)31-23(26-20)22-7-3-10-30-22/h2-3,5-10,13-15H,4,11-12H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSDRKOOTQRQQX-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)Br)C=C3C(=O)OC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)Br)/C=C/3\C(=O)OC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4E)-4-[[5-bromo-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan ring: This step might involve coupling reactions.

    Final assembly: The various fragments are then combined under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while substitution could introduce new functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activities such as anti-inflammatory or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, if it acts as an anti-inflammatory agent, it might inhibit specific enzymes or signaling pathways involved in inflammation. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[[5-chloro-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
  • (4E)-4-[[5-fluoro-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

Uniqueness

The uniqueness of “(4E)-4-[[5-bromo-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one” might lie in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[[5-bromo-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
(4E)-4-[[5-bromo-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

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